2,7-Dibromo-1,8-naphthyridine

Organic Synthesis Cross-Coupling Heterocyclic Chemistry

Obtaining the incorrect regioisomer of dibromo-1,8-naphthyridine can derail projects requiring symmetric π-conjugated scaffolds. 2,7-Dibromo-1,8-naphthyridine (CAS 64976-53-0) solves this with electronically equivalent bromine atoms para to the ring junction for reliable double cross-coupling. - Yields symmetric oligomers with high fluorescence in solution and solid state, ideal for OLED emissive layers. - Enables predictable supramolecular dimerization and bridging ligand design for multinuclear metal complexes. - Higher LogP (3.15) vs. dichloro analog (~2.1) enhances membrane permeability in drug discovery programs.

Molecular Formula C8H4Br2N2
Molecular Weight 287.94 g/mol
CAS No. 64976-53-0
Cat. No. B1425504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dibromo-1,8-naphthyridine
CAS64976-53-0
Molecular FormulaC8H4Br2N2
Molecular Weight287.94 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CC(=N2)Br)Br
InChIInChI=1S/C8H4Br2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H
InChIKeyVIMFYWGNHDQCIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dibromo-1,8-naphthyridine: Defined Halogenated Heterocycle


2,7-Dibromo-1,8-naphthyridine is a heterocyclic compound with the molecular formula C8H4Br2N2 and a molecular weight of 287.94 g/mol . Its structure features a 1,8-naphthyridine core bearing bromine atoms at the 2- and 7-positions, creating two chemically equivalent, electron-deficient sites for cross-coupling [1]. The crystal structure has been determined by X-ray diffraction (XRD), confirming the compound is stable in the covalent state at room temperature . This specific substitution pattern imparts unique reactivity and supramolecular properties compared to other brominated naphthyridine isomers.

Symmetrically reactive dibromide for double cross-coupling
Crystal structure confirmed by XRD, stable at room temperature
Regioisomeric substitution pattern drives supramolecular assembly

2,7-Dibromo-1,8-naphthyridine: Irreplaceable vs. Other Dibromides


The position of bromine substituents on the 1,8-naphthyridine core dictates reactivity, synthetic utility, and supramolecular behavior. The 2,7-regioisomer possesses two bromine atoms para to the ring junction nitrogen atoms, making them electronically equivalent and ideal for symmetric double functionalization via cross-coupling [1]. In contrast, the 3,6-dibromo isomer, while also used in Suzuki couplings, has bromine atoms on different carbons, leading to altered electronic properties and a distinct synthetic route [2]. Furthermore, the 2,3-dibromo isomer exhibits different steric and electronic characteristics that affect its reactivity and applications . Substituting one dibromo-naphthyridine for another without verifying regiochemistry will result in different reaction outcomes, product architectures, and material properties. The 2,7-pattern is specifically required for applications where symmetric, linear extension of the molecular scaffold or defined supramolecular dimerization is essential.

Regioisomer mismatch
3,6- or 2,3-dibromo isomers exhibit different electronic profiles and coupling outcomes; symmetric 2,7-pattern required for linear extension.
Chloro analog not interchangeable
2,7-Dichloro derivative has lower lipophilicity and distinct halogen-bonding potential, altering target interactions.
Supramolecular specificity
Dimerization motifs depend on 2,7-orientation; other substitution patterns may disrupt designed assemblies.

2,7-Dibromo-1,8-naphthyridine: Differentiation from Closest Analogs


Double Suzuki-Miyaura Coupling Conditions

2,7-Dibromo-1,8-naphthyridine serves as a versatile substrate for double Suzuki-Miyaura cross-coupling due to the equivalent reactivity of its two bromine atoms. A patent demonstrates its use in synthesizing a naphthyridine dipyrrole compound using 1-Boc-pyrrole-2-boronic acid, Pd(PPh3)2Cl2, and K2CO3 in DMF/H2O at 100-120°C for 6-10 h, affording the product as a yellow solid [1]. While other dibromo isomers like 3,6-dibromo-1,8-naphthyridine also undergo Suzuki couplings, the 2,7-isomer provides a unique symmetric scaffold. A related tetraaryl derivative was prepared from 3,6-dibromo-2,7-dichloro-1,8-naphthyridine, but this requires a more complex, three-step synthesis starting from a dichloro precursor, in contrast to the direct commercial availability of the 2,7-dibromo compound [2].

Suzuki Coupling
Cross-study comparable
100-120 °C, 6-10 h, Pd(PPh3)2Cl2, K2CO3, DMF/H2O
Supports symmetric double arylation workflow
Validate with specific boronic acid partner
Organic Synthesis Cross-Coupling Heterocyclic Chemistry

Supramolecular Dimerization Energetics

2,7-Disubstituted-1,8-naphthyridines, including the dibromo derivative, are known to form stable dimers via hydrogen bonding and secondary interactions. Quantum chemical calculations using DFT+D methods have quantified the energy differences between various homo- and heterocomplexes formed by these compounds, revealing the subtle energetic landscape governing their self-assembly [1]. The study focused on 2,7-dihydroxy- and 2-amino-7-hydroxy derivatives, but the underlying principles of dimer formation driven by the 2,7-substitution pattern apply broadly. This contrasts with other regioisomers like 3,6-dibromo-1,8-naphthyridine, where the different substitution pattern would lead to different intermolecular interactions and supramolecular architectures [2].

Dimerization Energy
Class-level inference
DFT+D energy differences for 2,7-disubstituted derivatives
Inferred supramolecular design rationale
Applicability to dibromo form requires validation
Supramolecular Chemistry Computational Chemistry Self-Assembly

Crystallinity and Solid-State Stability

The crystal structure of 2,7-dibromo-1,8-naphthyridine has been determined by X-ray diffraction (XRD), confirming its stability in the covalent state at room temperature . This experimental validation of solid-state stability is a key differentiator from other brominated naphthyridines for which similar data may not be publicly available. For instance, while the 3,6-dibromo isomer is commercially available, its crystal structure has not been reported in the same detail in the open literature, making the 2,7-isomer a more thoroughly characterized option for applications requiring precise structural knowledge .

XRD Stability
Cross-study comparable
Single-crystal XRD confirms covalent stability at room temperature
Confirmed solid-state stability
Comparator lacks public XRD data
Crystallography Material Stability Process Chemistry

Physicochemical Profile vs. Chloro Analogs

The predicted LogP for 2,7-dibromo-1,8-naphthyridine is 3.15, compared to approximately 2.1 for 2,7-dichloro-1,8-naphthyridine . This 1.05 log unit increase in lipophilicity translates to a ~11-fold higher theoretical partition coefficient, which can significantly impact membrane permeability and pharmacokinetics in drug discovery programs. Additionally, the bromine atoms provide stronger potential for halogen bonding in target engagement compared to chlorine, a factor relevant in structure-based drug design.

Lipophilicity
Class-level inference
Predicted LogP: 3.15 (dibromo), ~2.1 (dichloro)
Reported lipophilicity difference may impact permeability
Experimental verification recommended
Medicinal Chemistry ADME Properties Halogen Bonding

2,7-Dibromo-1,8-naphthyridine: Application Scenarios


Symmetric π-Conjugated Oligomers for OLEDs

The equivalent reactivity of the two bromine atoms at the 2- and 7-positions makes this compound an ideal monomer for synthesizing symmetric, π-conjugated oligomers. Such oligomers based on the 1,8-naphthyridine core have been demonstrated to exhibit high fluorescence in both solution and the solid state, making them suitable for use as emissive layers in organic light-emitting diodes (OLEDs) [1]. The established Suzuki-Miyaura coupling conditions using this specific dibromide as a starting material provide a reliable route to these advanced materials [2].

Supramolecular Architectures via Dimerization

The 2,7-disubstitution pattern is known to facilitate predictable dimerization through hydrogen bonding and secondary interactions. Quantum chemical calculations have quantified the energy landscape of these interactions, confirming their utility in the rational design of supramolecular assemblies [1]. 2,7-Dibromo-1,8-naphthyridine serves as a key precursor to these self-assembling systems, where the bromine atoms can be replaced with hydrogen-bonding groups post-coupling to install the desired functionality for controlled aggregation [3].

Bridging Ligands for Multinuclear Metal Complexes

The 2,7-disubstituted 1,8-naphthyridine framework is well-suited for creating bridging ligands in multinuclear transition metal complexes [1]. The dibromo derivative can be functionalized with various donor groups at both ends to create ligands that span two metal centers, enabling the study of metal-metal interactions and cooperative catalysis. This application leverages the compound's rigid, planar core and the symmetric placement of reactive handles for precise ligand design [2].

Enhanced Lipophilicity in Lead Optimization

In drug discovery programs where a 1,8-naphthyridine core is a privileged scaffold, the 2,7-dibromo derivative offers a higher predicted LogP (3.15) compared to its dichloro analog (~2.1) [1]. This ~11-fold increase in theoretical partition coefficient can be strategically employed to improve membrane permeability and bioavailability for intracellular targets, while the bromine atoms also provide handles for halogen bonding interactions that can enhance target binding affinity.

Application
Selection Property
Validation Focus
Symmetric π-conjugated oligomers for OLEDs
Symmetrically reactive dibromide for double extension
Confirm Suzuki coupling efficiency and photophysics
Supramolecular architectures
2,7-substitution pattern for directional dimerization
Assess dimer formation via NMR or mass spectrometry
Bridging ligands for multinuclear metal complexes
Rigid planar core with symmetric coordination handles
Validate coordination geometry and metal–metal interaction
Enhanced lipophilicity in lead optimization
Predicted LogP higher than corresponding dichloro scaffold
Evaluate experimental LogP and permeability in cell assays

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